1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine
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Overview
Description
1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a sulfonyl group and a methylpiperazine moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine typically involves the reaction of 3-chloro-4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Scientific Research Applications
1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound is studied for its properties in the development of advanced materials.
Biological Studies: It is used in biological assays to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its targets, making it a potent inhibitor in various biological pathways .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenylsulfonyl)-4-methylpiperazine can be compared with other sulfonyl piperazines such as:
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOCGBQHDMCQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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